molecular formula C17H24N2O8S B3945004 1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid

1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid

Cat. No.: B3945004
M. Wt: 416.4 g/mol
InChI Key: QPGARWYTVRSRLZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The benzodioxole moiety is then reacted with piperazine under basic conditions to form the intermediate compound.

    Introduction of the Propylsulfonyl Group: The intermediate is further reacted with propylsulfonyl chloride in the presence of a base to introduce the propylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or piperazine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperazine or benzodioxole rings.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with proteins and enzymes, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine is unique due to the combination of the benzodioxole moiety, piperazine ring, and propylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S.C2H2O4/c1-2-9-22(18,19)17-7-5-16(6-8-17)11-13-3-4-14-15(10-13)21-12-20-14;3-1(4)2(5)6/h3-4,10H,2,5-9,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGARWYTVRSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid
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1-(1,3-Benzodioxol-5-ylmethyl)-4-propylsulfonylpiperazine;oxalic acid

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